methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by its molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol
Vorbereitungsmethoden
The synthesis of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the hydrogenation of quinaldine, followed by esterification. One common method includes the use of palladium on carbon (Pd/C) as a catalyst under hydrogen gas at atmospheric pressure . The reaction conditions are carefully controlled to ensure the selective hydrogenation of the quinoline ring to form the tetrahydroquinoline derivative. Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale with optimized reaction conditions for higher yields and purity .
Analyse Chemischer Reaktionen
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reagents and conditions used.
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound . Further research is needed to fully elucidate these mechanisms and their implications for therapeutic use .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester: This compound shares a similar core structure but lacks the additional methyl group at the 2-position.
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound is similar but does not have the carboxylate ester functional group.
Eigenschaften
CAS-Nummer |
1391217-71-2 |
---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h5-8,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
IFHHLBCJXNITOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(N1)C=CC(=C2)C(=O)OC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.